1-Chloro-2-fluoro-4-nitrobenzene

Overview

Description

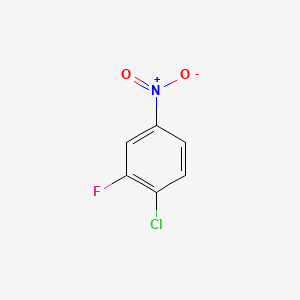

1-Chloro-2-fluoro-4-nitrobenzene (CAS RN: 350-31-2) is a chlorinated, fluorinated nitrobenzene derivative with the molecular formula C₆H₃ClFNO₂. This compound features a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 2, and a nitro group (-NO₂) at position 4 . Its structure combines electron-withdrawing groups (Cl, F, NO₂), making it highly electron-deficient. This property influences its reactivity in aromatic substitution reactions and its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It’s known that nitrobenzene compounds can interact with various biological molecules due to their electron-withdrawing nitro group .

Mode of Action

The mode of action of 4-Chloro-3-fluoronitrobenzene involves its interaction with its targets, leading to various changes. The presence of the electron-withdrawing nitro group makes the fluoride a good leaving group in nitrobenzenes . This property allows 4-Chloro-3-fluoronitrobenzene to undergo various chemical reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Chloro-3-fluoronitrobenzene Nitrobenzene compounds are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 4-Chloro-3-fluoronitrobenzene The compound’s ability to undergo various chemical reactions suggests that it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoronitrobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Biological Activity

1-Chloro-2-fluoro-4-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention for its biological activity, particularly in the context of its mutagenic and toxicological properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological effects, metabolism, and potential health risks.

- Chemical Formula : CHClFNO

- CAS Number : 67689

- Molecular Weight : 175.54 g/mol

Metabolism and Pharmacokinetics

This compound undergoes several metabolic transformations in vivo. Key pathways include:

- Nitro-group Reduction : This process can lead to the formation of reactive metabolites that may contribute to its biological activity.

- Glutathione Conjugation : The displacement of the chlorine atom can yield conjugates that are often involved in detoxification processes.

- Ring Hydroxylation : This transformation also plays a role in the compound's overall metabolism.

In studies involving rats, approximately 73%-78% of orally administered radioactive this compound was absorbed, with significant excretion occurring through urine (43-45%) and feces (5-12%) within 72 hours post-exposure .

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce:

- Sister Chromatid Exchanges (SCE) : Positive responses were noted in Chinese hamster ovary (CHO) cells, indicating potential genotoxic effects .

- Chromosomal Aberrations : High doses resulted in chromosomal damage in vitro, raising concerns about its carcinogenic potential .

Case Studies

A notable case involved accidental exposure among workers, where urinary metabolites were identified but the parent compound was not detected. This suggests significant metabolic processing upon exposure . The major metabolite identified was N-acetyl-S-(4-nitrophenyl)-L-cysteine, accounting for 48% of urinary metabolites .

Acute Toxicity

The acute toxicity profile of this compound is concerning:

- LD50 Values : Reported values for male rats range from 294 to 694 mg/kg body weight, while female rats show slightly higher values between 565 and 664 mg/kg .

- Symptoms of Toxicity : Predominant symptoms include cyanosis due to methemoglobinemia, oxidative damage to red blood cells, and tissue damage secondary to erythrocyte injury .

Long-term Effects

Chronic exposure studies have indicated potential carcinogenic effects, particularly due to the formation of hemangiosarcomas observed in animal models. The International Agency for Research on Cancer (IARC) has classified similar compounds within this category based on sufficient evidence from animal studies .

Summary Table of Biological Activity

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-2-fluoro-4-nitrobenzene has the molecular formula C6H3ClFNO2 and a molecular weight of 177.55 g/mol. It is characterized by the presence of chlorine (Cl), fluorine (F), and nitro (NO2) functional groups attached to a benzene ring. The compound is typically a yellow crystalline solid with limited solubility in water but is soluble in organic solvents such as alcohol and ether.

Synthesis Applications

- Pharmaceutical Intermediates : CFNB is utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor for the production of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its derivatives are also involved in synthesizing antibiotics and antifungal agents.

- Dye Manufacturing : The compound is employed in producing dyes and pigments, particularly those that require nitro or halogen substituents for enhanced color properties and stability.

- Agrochemical Production : CFNB is used in synthesizing pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection against pests and diseases.

Environmental Research

This compound has been studied for its environmental impact due to its potential toxicity and persistence in ecosystems. Research indicates that it can undergo biotransformation, leading to the formation of metabolites that may possess different toxicological profiles.

- Toxicity Studies : Various studies have demonstrated that CFNB can cause oxidative stress and genotoxic effects in living organisms. For example, it has been shown to induce DNA damage and chromosomal aberrations in mammalian cells .

- Ecotoxicological Assessments : CFNB's effects on aquatic organisms have been evaluated, revealing that it poses risks to fish and other aquatic life due to its toxicological properties .

Case Study 1: Synthesis of Antimicrobial Agents

In a study focused on developing new antimicrobial agents, researchers synthesized derivatives of CFNB that exhibited significant antibacterial activity against resistant strains of bacteria. The synthesis involved nucleophilic substitution reactions where CFNB acted as a key intermediate .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of CFNB on soil microorganisms. The results indicated that exposure to CFNB resulted in altered microbial community structures, which could disrupt soil health and nutrient cycling processes .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-chloro-2-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

- The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS). A common approach involves nitration of 1-chloro-2-fluorobenzene using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to direct the nitro group to the para position relative to chlorine. The fluorine atom, being ortho/para-directing, and chlorine, a meta-director, influence regioselectivity . Solvent choice (e.g., sulfuric acid for nitration) and stoichiometric ratios are critical to minimize byproducts like di-nitrated isomers. Yields typically range from 60–75%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : and NMR identify fluorine and carbon environments, with nitro groups causing deshielding (~125–135 ppm for ) .

- IR : Stretching vibrations for NO (~1520 cm) and C-Cl (~740 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 193) and fragmentation patterns (e.g., loss of NO) validate the structure.

- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-F: ~1.35 Å) .

Advanced Research Questions

Q. How do substituent effects govern the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

- The electron-withdrawing nitro group meta to chlorine deactivates the ring, directing nucleophiles (e.g., azide, methoxide) to the para position relative to fluorine. Computational studies (DFT) show that the nitro group’s -M effect dominates, creating a partial positive charge at the para-fluorine position, favoring NAS . Experimental data using NaNH/DMF at 80°C achieve >80% substitution at the fluorine site, while chlorine remains inert due to stronger C-Cl bond dissociation energy .

Q. What computational methods elucidate the electronic effects of substituents in this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution and frontier molecular orbitals. The LUMO is localized near the nitro group, explaining its role in directing electrophiles. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., nitro group’s resonance energy ≈ 25 kcal/mol), which stabilizes transition states in substitution reactions .

Q. How can contradictory data on synthetic yields be resolved when scaling up production?

- Discrepancies often arise from incomplete nitration or side reactions (e.g., ring oxidation). Kinetic studies using in-situ FTIR or HPLC-MS identify intermediates and optimize reaction time/temperature. For example, maintaining nitration below 10°C reduces dinitro byproduct formation from 15% to <5% . Scaling from lab to pilot plant requires adjusting mixing efficiency (e.g., turbulent flow reactors) to mitigate localized overheating.

Q. What role does this compound play in synthesizing bioactive or materials science compounds?

- The compound serves as a precursor for:

- Pharmaceuticals : Conversion to 4-azido derivatives via NAS for click chemistry applications (e.g., antitumor agents) .

- Liquid Crystals : Functionalization with alkyl chains creates mesogens with nitro-induced dipole alignment .

- Polymer Chemistry : Radical polymerization of styrene derivatives yields nitro-functionalized polymers for optoelectronics .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key structural analogs differ in substituent positions or additional functional groups. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifecta of Cl, F, and NO₂ in this compound creates a strongly deactivated aromatic ring, reducing susceptibility to electrophilic substitution. In contrast, 1-chloro-4-nitrobenzene (without fluorine) is less electron-deficient, altering its reactivity in nucleophilic aromatic substitution (NAS) . Positional Isomerism: 2-Chloro-1-fluoro-4-nitrobenzene (Cl at position 2 vs.

Fluorine Substitution: Difluoro derivatives (e.g., 1-chloro-2,3-difluoro-4-nitrobenzene) introduce greater electronegativity, enhancing the compound’s polarity and boiling point compared to monofluoro analogs. This also affects solubility in organic solvents .

Bromine vs. Chlorine :

- Replacing Cl with Br (as in 1-bromo-2-fluoro-4-nitrobenzene) increases molecular weight and may alter reaction kinetics due to bromine’s larger atomic radius and weaker C-Br bond strength .

Notable Findings:

- Deoxyfluorination: highlights methods to synthesize fluoro-nitrobenzene derivatives via deoxyfluorination of phenols, a key route for introducing fluorine .

- Safety Profiles : Nitroaromatics generally exhibit hazards such as skin/eye irritation (e.g., H315, H319 in 1-chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene) .

Physical Properties

- Molecular Weight Impact: Difluoro derivatives (e.g., 1-chloro-2,3-difluoro-4-nitrobenzene, MW 207.53) likely have higher melting points than monofluoro analogs due to increased symmetry and intermolecular forces .

- Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs .

Preparation Methods

Preparation via Diazotization and Thermal Decomposition of 5-Chloro-2-nitroaniline Hexafluorophosphate Salt

Overview

One effective method involves starting from 5-chloro-2-nitroaniline, which undergoes diazotization followed by reaction with hexafluorophosphoric acid to form a diazonium salt. This salt is then thermally decomposed to yield 1-chloro-2-fluoro-4-nitrobenzene.

Detailed Procedure

- Starting Material: 5-chloro-2-nitroaniline (prepared conveniently from 3-chloroaniline by known methods).

- Diazotization: The amine is diazotized in hydrochloric acid at 5-10°C by slow addition of sodium nitrite solution.

- Formation of Diazonium Salt: The diazonium salt solution is added to an aqueous hexafluorophosphoric acid (35-40%) solution under cooling to form the hexafluorophosphate diazonium salt.

- Isolation: The diazonium salt is filtered, washed, and dried.

- Thermal Decomposition: The dry diazonium salt is heated at 150-155°C for 1 hour, either neat or in an inert organic solvent such as o-dichlorobenzene or o-chlorotoluene.

- Workup: The reaction mixture is cooled, extracted with toluene, washed with sodium carbonate and water, dried, and purified by vacuum distillation.

Yields and Purity

- Yield ranges from 39% to 64% depending on reaction scale and conditions.

- Product purity typically exceeds 98.7%.

- The method benefits from mild conditions, readily available starting materials, and high product purity.

Reaction Scheme Summary

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | 5-10°C, HCl, NaNO2 | Formation of diazonium salt |

| Salt Formation | 5-10°C, 35-40% hexafluorophosphoric acid | Hexafluorophosphate diazonium salt |

| Thermal Decomposition | 150-155°C, 1 hour, neat or solvent | This compound |

Analytical Data

- IR peaks at 3103, 1605, 1564, 1523 cm⁻¹ confirm nitro group.

- Mass spectrometry shows molecular ion at m/e 175.

- ^1H NMR (CDCl₃): multiplets at 8.07-8.04 ppm and 7.33-7.26 ppm correspond to aromatic protons.

Source: Chinese Patent CN1398846A (2002)

Nucleophilic Aromatic Substitution of Polychloronitrobenzene with Alkali Metal Fluoride in Sulpholane

Overview

Another prominent method is the nucleophilic aromatic substitution (SNAr) of a dichloronitrobenzene derivative with potassium fluoride in the presence of sulpholane (tetrahydrothiophene-1,1-dioxide) as a solvent and reaction promoter.

Starting Materials

- 2,4-dichloronitrobenzene or fluorochloronitrobenzene containing chlorine atoms ortho and para to the nitro group.

Reaction Conditions

- Temperature: 180-250°C.

- Molar ratio of sulpholane to dichloronitrobenzene: 0.1:1 to 0.9:1 (optimal range).

- At least one mole of alkali metal fluoride per replaceable chlorine atom.

- Reaction carried out in a three-necked flask with stirring and reflux condenser.

Mechanism

- The fluoride ion displaces a chlorine atom selectively, usually at the ortho or para position relative to the nitro group.

- The presence of sulpholane enhances the reaction rate and selectivity.

Product Composition

- Mixture of 2-chloro-4-fluoronitrobenzene and 4-chloro-2-fluoronitrobenzene is obtained.

- Subsequent purification yields the target this compound.

Reaction Data Summary

| Run | Temp (°C) | Sulpholane:DCNB Molar Ratio | Conversion (%) | Product Composition (%) |

|---|---|---|---|---|

| 1 | 200 | 0.3:1 | High | 41% 3-chloro-4-fluoronitrobenzene, 6% 3,4-dichloronitrobenzene, 52% sulpholane |

| 2 | 230 | 0.5:1 | Higher | Increased fluorination |

DCNB = Dichloronitrobenzene

Advantages

- Avoids diazonium salt intermediates.

- Suitable for large-scale industrial synthesis.

- Reaction conditions and solvent ratios can be optimized for yield and selectivity.

Source: US Patent US4164517A (1979)

Comparative Analysis of Methods

| Feature | Diazotization & Thermal Decomposition | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Starting Material | 5-chloro-2-nitroaniline | 2,4-dichloronitrobenzene or fluorochloronitrobenzene |

| Reaction Type | Diazotization, diazonium salt formation, thermal decomposition | Fluoride substitution on polychloronitrobenzene |

| Temperature | 150-155°C | 180-250°C |

| Solvent | o-Dichlorobenzene, o-chlorotoluene or neat | Sulpholane |

| Yield | 39-64% | Variable, generally good with optimization |

| Product Purity | >98.7% | Requires purification to separate isomers |

| Advantages | Mild conditions, high purity | Industrially scalable, no diazonium salt hazards |

| Disadvantages | Requires handling of diazonium salts | Higher temperature, possible mixture of isomers |

Research Findings and Notes

- The diazotization method benefits from the easy availability of 5-chloro-2-nitroaniline and produces high-purity product with relatively mild reaction conditions.

- Thermal decomposition of hexafluorophosphate diazonium salts is efficient and controllable, with yields up to 83% for the intermediate diazonium salt.

- The SNAr method using potassium fluoride and sulpholane is a robust alternative, especially for industrial applications, allowing direct fluorination of chloronitrobenzene derivatives.

- Reaction parameters such as temperature, solvent ratio, and fluoride stoichiometry critically influence conversion rates and product distribution.

- Analytical techniques including gas-liquid chromatography, IR, mass spectrometry, and NMR are essential for monitoring reaction progress and confirming product identity.

Summary Table of Key Preparation Data

| Parameter | Diazotization Method | SNAr Method |

|---|---|---|

| Starting Material | 5-chloro-2-nitroaniline | 2,4-dichloronitrobenzene |

| Key Reagents | NaNO2, HCl, Hexafluorophosphoric acid | Potassium fluoride, sulpholane |

| Temperature | 5-10°C (diazotization), 150-155°C (decomp.) | 180-250°C |

| Reaction Time | 1.5 h (diazotization), 1 h (decomp.) | Several hours |

| Yield (%) | 39-64 | Variable, optimized for high conversion |

| Product Purity (%) | >98.7 | Requires purification |

| Solvent | o-Dichlorobenzene or neat | Sulpholane |

Properties

IUPAC Name |

1-chloro-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSSAKOGRYYMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188531 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-31-2 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMM4572B92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.